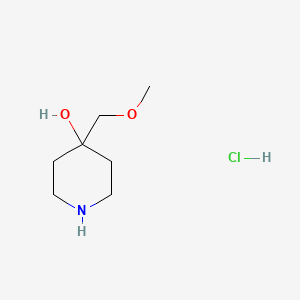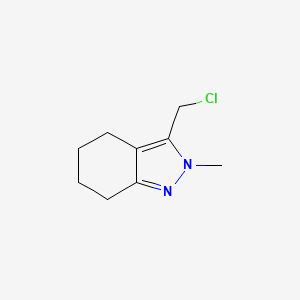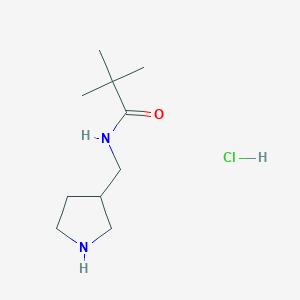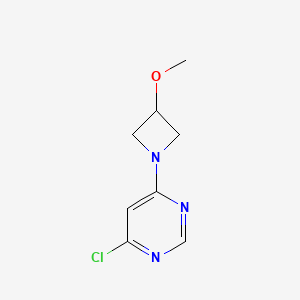
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
説明
“(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride” is a complex organic compound. The “hydrochloride” part suggests that it is a salt formed by the reaction of the compound with hydrochloric acid . The compound contains a phenyl group (a ring of 6 carbon atoms, similar to benzene), a piperidine ring (a six-membered ring with one nitrogen atom), and an oxazolidinone group (a five-membered ring containing oxygen, nitrogen, and a carbonyl group).
Molecular Structure Analysis
The molecular structure analysis of a compound like this would typically involve techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its solubility in various solvents, its melting point and boiling point, and its stability under various conditions .科学的研究の応用
Antibacterial Activity
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, as part of the oxazolidinone class, has shown notable antibacterial activities. Srivastava et al. (2007) synthesized novel methylamino piperidinyl substituted oxazolidinones, demonstrating comparable antibacterial activity to linezolid and eperezolid against various Gram-positive strains, including linezolid-resistant Staphylococcus aureus (Srivastava et al., 2007). Additional studies by Zurenko et al. (1996) on oxazolidinone analogs U-100592 and U-100766 reported significant in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996). Similarly, Varshney et al. (2009) synthesized a series of (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamides, showing improved antibacterial activity compared to linezolid against various bacteria (Varshney et al., 2009).
Antitumour and Anti-HIV Activity
Chaimbault et al. (1999) reported that some N-phenyl(thio)carbamoyl-2-iminooxazolidines and 2-oxazolidinones, including those with piperazinyl substitution, exhibited moderate antitumor activity (Chaimbault et al., 1999).
Structural Studies
Souza et al. (2013) analyzed the crystal structures of various substituted oxazolidinones, revealing insights into their molecular conformations, which may impact their pharmacological properties (Souza et al., 2013).
Antifungal Activity
Pandit et al. (2012) conducted a preliminary investigation on the antifungal activity of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-ones, finding potential inhibition against Aspergillus flavus (Pandit et al., 2012).
Optimization of Separation Processes
Miyawa et al. (1997) utilized capillary electrochromatography to optimize the separation of 3-[4-(methylsulfinyl) phenyl]-5S-acetamidomethyl-2-oxazolidinone and its related S-oxidation products, demonstrating the importance of precise separation techniques in the study of oxazolidinones (Miyawa et al., 1997).
Synthesis and Configuration Studies
Mavrova et al. (2011) synthesized novel 3,4,5-substituted-oxazolidin-2-ones containing various ring structures and analyzed their stereochemistry and properties, contributing to a deeper understanding of this compound's chemical nature (Mavrova et al., 2011).
Safety and Hazards
特性
IUPAC Name |
(4S)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTYXJVBOMPCIN-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N2[C@H](COC2=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521979-98-6 | |
| Record name | 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521979-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





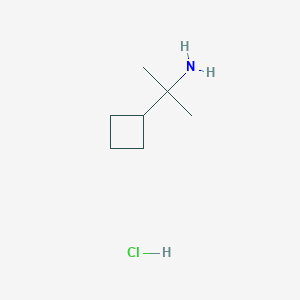
![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)
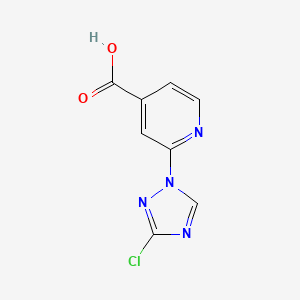
![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)
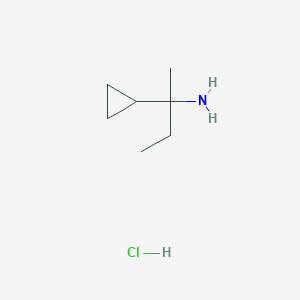
![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)
![2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B1435140.png)
